molecular formula C15H20N2O6S B2955549 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide CAS No. 899995-44-9

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide

Cat. No.: B2955549
CAS No.: 899995-44-9
M. Wt: 356.39
InChI Key: ZBFDXABQUNNRIV-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide is a saccharin-derived sultam featuring a benzo[d]isothiazol-3(2H)-one core modified with a bis(2-methoxyethyl)acetamide moiety. Saccharin derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-22-9-7-16(8-10-23-2)14(18)11-17-15(19)12-5-3-4-6-13(12)24(17,20)21/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFDXABQUNNRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide involves several steps, starting from readily available precursor materials. One common method involves the initial preparation of benzo[d]isothiazole-3-one-1,1-dioxide, which is then further reacted with N,N-bis(2-methoxyethyl)acetamide. The reaction typically takes place in the presence of a suitable base such as potassium carbonate and an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to ensure completion.

Industrial Production Methods:

Scaling up the synthesis for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. This includes fine-tuning the temperature, solvent choice, and reaction time, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide can undergo several types of chemical reactions, including:

  • Oxidation: This compound can be subjected to oxidation under the influence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: It can be reduced using agents like sodium borohydride.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur, given the presence of electron-rich and electron-deficient sites within the molecule.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Typically yields sulfoxides or sulfones.

  • Reduction: May lead to the formation of amines or simpler hydrocarbons.

  • Substitution: Diverse products depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry:

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide has been investigated for its potential as a building block in organic synthesis, offering unique pathways for constructing complex molecules.

Biology and Medicine:

In biological contexts, this compound has shown promise as a potential pharmaceutical agent, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties. It also serves as a valuable tool in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industry:

Industrially, the compound is explored for its application in the development of advanced materials, such as polymers and coatings, due to its robust chemical stability and functional versatility.

Mechanism of Action

The exact mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity through inhibition or activation. This interaction typically involves the formation of non-covalent bonds (hydrogen bonding, van der Waals forces) and covalent modification in some cases.

Comparison with Similar Compounds

Core Structural Features

The benzo[d]isothiazol-3(2H)-one scaffold is common among analogs, with variations occurring in the substituents at the acetamide position. Key structural differences include:

  • Target Compound : N,N-bis(2-methoxyethyl) groups.
  • Compound 2 () : Nitrile (-CN) substituent.
  • Compound 3f () : Isopropyl ester (-OCH(CH₃)₂).
  • Compound 11 () : 3-Bromophenyl group.
  • Compound 14 () : 4-Hydroxyphenyl group.

Anti-Inflammatory and Antioxidant Activity

  • Compound 2 and 3a,d,e () : Exhibited excellent anti-inflammatory activity (IL-6/TNF-α inhibition) and antioxidant capacity (IC₅₀ comparable to ascorbic acid).
  • Target Compound : Predicted to show enhanced anti-inflammatory activity due to methoxyethyl groups improving solubility and COX-1 binding .

Antimicrobial Activity

  • Compound 11 () : Demonstrated antibacterial activity against Gram-positive strains (MIC = 8 µg/mL).
  • Compound 14 () : 4-Hydroxyphenyl group may enhance antifungal activity via hydrogen bonding.
  • Target Compound : Methoxyethyl groups could improve membrane permeability but may reduce potency compared to aryl-substituted analogs.

Molecular Docking and DFT Insights

  • COX-1 Binding () : Esters (3d, 3f) and nitrile (2) showed high binding affinity (ΔG = -9.2 to -10.1 kcal/mol), surpassing aspirin (-6.8 kcal/mol). The target compound’s methoxyethyl groups may enhance hydrogen bonding with Arg120 and Tyr355.
  • The target compound’s electron-donating methoxy groups may reduce Egap, favoring bioactivity.

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide is a derivative of isothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O5S
  • Molecular Weight : 316.34 g/mol

Biological Activity Overview

Research indicates that derivatives of isothiazole exhibit a range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound under consideration has shown promising results in various studies.

Antimicrobial Activity

Studies have demonstrated that isothiazole derivatives possess significant antibacterial properties. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that similar compounds inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at concentrations as low as 10 µg/mL .

Anticancer Activity

Isothiazole derivatives have also been investigated for their anticancer potential:

  • Research Findings : In vitro assays indicated that certain isothiazole compounds induced apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 15 µM .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many isothiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can generate reactive oxygen species (ROS), leading to increased oxidative stress in target cells.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus10
AnticancerMCF-75
AnticancerHeLa15

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